Cas no 74893-46-2 (2-Fluoroacrylic acid, sodium salt)

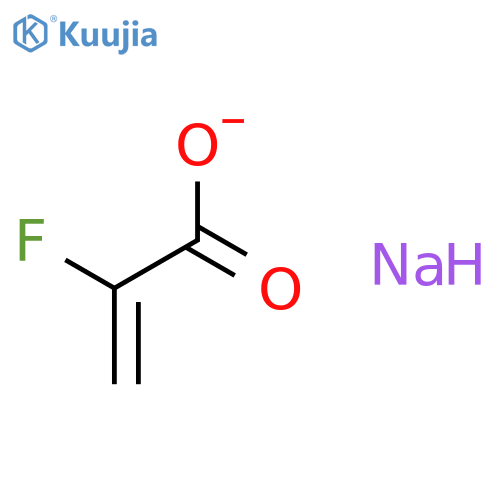

74893-46-2 structure

商品名:2-Fluoroacrylic acid, sodium salt

CAS番号:74893-46-2

MF:C3H2FNaO2

メガワット:112.034955501556

MDL:MFCD29477815

CID:844101

PubChem ID:23689374

2-Fluoroacrylic acid, sodium salt 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid, 2-fluoro-, sodiuM salt

- sodium fluoroacrylate

- 2-Fluoroacrylic acid, sodium salt

- Sodium2-fluoroacrylate

- 74893-46-2

- sodium;2-fluoroprop-2-enoate

- MFCD29477815

- A923228

- Sodium 2-fluoroacrylate

- SCHEMBL5901284

- G68557

- DB-144462

-

- MDL: MFCD29477815

- インチ: InChI=1S/C3H3FO2.Na/c1-2(4)3(5)6;/h1H2,(H,5,6);/q;+1/p-1

- InChIKey: JGPFVCNXUUKNDS-UHFFFAOYSA-M

- ほほえんだ: C=C(F)C([O-])=O.[Na+]

計算された属性

- せいみつぶんしりょう: 111.99400

- どういたいしつりょう: 111.99365175g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 90.9

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.1Ų

じっけんとくせい

- PSA: 40.13000

- LogP: -0.78050

2-Fluoroacrylic acid, sodium salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB549171-25 g |

Sodium fluoroacrylate; . |

74893-46-2 | 25g |

€1096.00 | 2023-06-14 | ||

| TRC | F587063-250mg |

2-Fluoroacrylic acid, sodium salt |

74893-46-2 | 250mg |

$115.00 | 2023-05-18 | ||

| TRC | F587063-500mg |

2-Fluoroacrylic acid, sodium salt |

74893-46-2 | 500mg |

$167.00 | 2023-05-18 | ||

| TRC | F587063-100mg |

2-Fluoroacrylic acid, sodium salt |

74893-46-2 | 100mg |

$ 58.00 | 2023-09-07 | ||

| Ambeed | A560155-1g |

Sodium 2-fluoroacrylate |

74893-46-2 | 95% | 1g |

$19.0 | 2025-03-05 | |

| A2B Chem LLC | AH66868-5g |

2-Fluoroacrylic acid, sodium salt |

74893-46-2 | 95% | 5g |

$42.00 | 2023-12-30 | |

| A2B Chem LLC | AH66868-25g |

2-Fluoroacrylic acid, sodium salt |

74893-46-2 | 95% | 25g |

$143.00 | 2023-12-30 | |

| Ambeed | A560155-25g |

Sodium 2-fluoroacrylate |

74893-46-2 | 95% | 25g |

$216.0 | 2025-03-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585730-5g |

2-Propenoic acid, 2-fluoro-, sodium salt |

74893-46-2 | 98% | 5g |

¥378.00 | 2024-07-28 | |

| 1PlusChem | 1P00GGC4-5g |

2-Propenoic acid, 2-fluoro-, sodiuM salt |

74893-46-2 | 95% | 5g |

$16.00 | 2025-03-14 |

2-Fluoroacrylic acid, sodium salt 関連文献

-

Lavleen Mader,Sarah K. I. Watt,Harish R. Iyer,Linh Nguyen,Harpreet Kaur,Jeffrey W. Keillor RSC Med. Chem. 2023 14 277

-

Thomas J. Cogswell,Craig S. Donald,Rodolfo Marquez Org. Biomol. Chem. 2016 14 183

-

Thomas J. Cogswell,Craig S. Donald,De-Liang Long,Rodolfo Marquez Org. Biomol. Chem. 2015 13 717

-

4. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screeningKayla Nutsch,Lirui Song,Emily Chen,Mitchell Hull,Arnab K. Chatterjee,Jian Jeffery Chen,Michael J. Bollong RSC Chem. Biol. 2023 4 894

74893-46-2 (2-Fluoroacrylic acid, sodium salt) 関連製品

- 430-99-9(2-Fluoroacrylic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74893-46-2)2-Fluoroacrylic acid, sodium salt

清らかである:99%

はかる:25g

価格 ($):176.0